molecular formula C12H10Fe3O14 B8483166 Iron(II) 2-hydroxypropane-1,2,3-tricarboxylate

Iron(II) 2-hydroxypropane-1,2,3-tricarboxylate

Cat. No.: B8483166
M. Wt: 545.73 g/mol
InChI Key: PFKAKHILNWLJRT-UHFFFAOYSA-H
Attention: For research use only. Not for human or veterinary use.
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Description

It is a slightly gray-green powder or white crystalline substance that is highly unstable in air, converting to ferric citrate upon exposure . This compound is of significant interest due to its applications in various fields, including nutrition, medicine, and industrial processes.

Properties

Molecular Formula

C12H10Fe3O14

Molecular Weight

545.73 g/mol

IUPAC Name

2-hydroxypropane-1,2,3-tricarboxylate;iron(2+)

InChI

InChI=1S/2C6H8O7.3Fe/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;;3*+2/p-6

InChI Key

PFKAKHILNWLJRT-UHFFFAOYSA-H

Canonical SMILES

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Fe+2].[Fe+2].[Fe+2]

melting_point

White microscopic rhombic, orthorhombic crystals;  mp: decomposition at 350 °C in molecular hydrogen;  soluble in ammonium hydroxide. /Monohydrate/

physical_description

White solid;  [Hawley]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Iron(II) 2-hydroxypropane-1,2,3-tricarboxylate can be synthesized by reacting iron filings with citric acid. The reaction typically involves dissolving citric acid in water and adding iron filings to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of iron(II) citrate. The product is then filtered, washed, and dried to obtain the final compound .

Industrial Production Methods: In industrial settings, iron(II) citrate is produced by treating disodium citrate with sources of iron(II) aquo complexes, such as iron(II) sulfate. This method ensures a higher yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: Iron(II) 2-hydroxypropane-1,2,3-tricarboxylate undergoes various chemical reactions, including oxidation, reduction, and complexation.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Iron(II) 2-hydroxypropane-1,2,3-tricarboxylate has numerous applications in scientific research:

Mechanism of Action

Iron(II) 2-hydroxypropane-1,2,3-tricarboxylate exerts its effects primarily through its role in iron metabolism. Upon ingestion, iron(II) is absorbed in the gastrointestinal tract and transported to the bloodstream, where it binds to transferrin. Transferrin then transports iron to various tissues, including the bone marrow, where it is incorporated into hemoglobin for red blood cell production . The molecular targets and pathways involved include the transferrin receptor and various iron transport proteins.

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